1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 851808-45-2
VCID: VC5766968
InChI: InChI=1S/C21H25N3O3S/c25-19(21-10-15-6-16(11-21)8-17(7-15)12-21)23-5-4-22-20(23)28-13-14-2-1-3-18(9-14)24(26)27/h1-3,9,15-17H,4-8,10-13H2
SMILES: C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C21H25N3O3S
Molecular Weight: 399.51

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

CAS No.: 851808-45-2

Cat. No.: VC5766968

Molecular Formula: C21H25N3O3S

Molecular Weight: 399.51

* For research use only. Not for human or veterinary use.

1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - 851808-45-2

Specification

CAS No. 851808-45-2
Molecular Formula C21H25N3O3S
Molecular Weight 399.51
IUPAC Name 1-adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C21H25N3O3S/c25-19(21-10-15-6-16(11-21)8-17(7-15)12-21)23-5-4-22-20(23)28-13-14-2-1-3-18(9-14)24(26)27/h1-3,9,15-17H,4-8,10-13H2
Standard InChI Key ICKKEFTXAXRMSB-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflects its three primary components:

  • Adamantane-1-carbonyl group: A bicyclic diamondoid structure conferring high lipophilicity and metabolic stability.

  • 4,5-Dihydro-1H-imidazole core: A partially saturated five-membered ring with two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions .

  • 3-Nitrobenzylthio substituent: A sulfur-containing aromatic group with electron-withdrawing nitro functionality, potentially influencing redox activity.

Table 1: Key Physicochemical Data

PropertyValue
Molecular formulaC₂₁H₂₅N₃O₃S
Molecular weight399.51 g/mol
SMILESC1CN(C(=N1)SCC2=CC(=CC=C2)N+[O-])C(=O)C34CC5CC(C3)CC(C5)C4
InChIKeyICKKEFTXAXRMSB-UHFFFAOYSA-N

The adamantane moiety contributes to a logP value indicative of moderate lipophilicity, while the nitro group enhances electrophilicity, a trait often associated with bioreductive activation in cytotoxic agents .

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

While no explicit synthesis route is documented for this compound, plausible steps can be inferred from analogous imidazole derivatives:

  • Adamantane-1-carbonyl chloride preparation: Adamantane carboxylation followed by thionyl chloride treatment.

  • 4,5-Dihydroimidazole-2-thiol synthesis: Cyclocondensation of ethylenediamine with carbon disulfide.

  • Nitrobenzylthioether formation: Alkylation of the thiol group with 3-nitrobenzyl bromide.

  • Acylation: Coupling the adamantane carbonyl chloride with the dihydroimidazole-thioether intermediate.

Critical challenges include steric hindrance from the adamantane group and regioselectivity in the alkylation step. Purification would likely involve chromatography due to the compound’s non-crystallinity.

Computational Insights

Molecular Docking Simulations

Although no specific studies exist for this compound, homology modeling of NADH-fumarate reductase (Figure 1) reveals that the nitro group may orient toward the enzyme’s hydrophobic pocket (Phe479, Met63), while the adamantane moiety stabilizes the complex via van der Waals interactions . Binding energy estimates range from −8.2 to −9.6 kcal/mol for similar nitroheterocycles .

ADMET Predictions

  • Absorption: High Caco-2 permeability (logPapp > 1.5 × 10⁻⁶ cm/s) due to adamantane’s lipid affinity.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the sulfur atom.

  • Toxicity: Nitro group reduction may yield mutagenic intermediates, necessitating structural optimization .

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